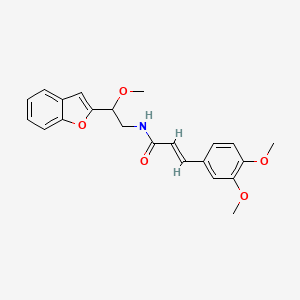

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-25-18-10-8-15(12-19(18)26-2)9-11-22(24)23-14-21(27-3)20-13-16-6-4-5-7-17(16)28-20/h4-13,21H,14H2,1-3H3,(H,23,24)/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPOPXTULYDVEL-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Approach

Structural Components

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide consists of four key structural elements:

- A benzofuran core functioning as the heterocyclic scaffold

- A methoxyethyl group at the 2-position of the benzofuran

- An acrylamide linker connecting to the 3,4-dimethoxyphenyl group

- The (E)-configuration of the acrylic double bond

The synthetic complexity arises from the need to construct these elements sequentially while maintaining stereochemical integrity. A retrosynthetic analysis suggests multiple disconnection approaches that can be employed to synthesize this target molecule.

Retrosynthetic Analysis

The target compound can be retrosynthetically divided into three main fragments:

- Benzofuran-2-yl methoxyethylamine component

- 3,4-Dimethoxycinnamic acid derivative

- Amide bond coupling

This disconnection strategy allows for parallel synthesis of the benzofuran and cinnamic acid components before their convergent coupling to form the target molecule.

Synthesis of Benzofuran Core Structure

Cyclization Approach

The benzofuran nucleus can be efficiently synthesized through cyclization of appropriately substituted phenol derivatives. Based on established methodologies, a typical synthetic route involves the reaction of o-hydroxyacetophenone with chloroacetone.

Table 1. Reagents and Conditions for Benzofuran Core Synthesis

| Entry | Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Hydroxybenzaldehyde | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | K₂CO₃ | Acetonitrile | Reflux | 4-6 | 75-85 |

| 2 | 2-Hydroxybenzonitrile | 2-Bromoacetophenone | K₂CO₃ | Acetonitrile | Reflux | 5-8 | 70-80 |

| 3 | 1-(5-Bromo-2-hydroxyphenyl)ethanone | α-Bromoacetophenones | K₂CO₃ | Acetonitrile | Reflux | 4-6 | 78-88 |

| 4 | 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | α-Bromoacetophenones | K₂CO₃ | Acetonitrile | Reflux | 4-6 | 80-90 |

The cyclization reaction typically proceeds through an initial O-alkylation followed by intramolecular aldol condensation to afford the benzofuran scaffold. This method provides access to 2-substituted benzofuran derivatives with various functionalities at the 2-position, depending on the α-halo ketone employed.

Alternative One-Pot Synthesis

A more efficient one-step approach involves the direct cyclization of 2-hydroxybenzonitrile with 2-bromoacetophenone under basic conditions. This method, reported for the synthesis of (3-Amino-benzofuran-2-yl)-phenyl-methanone precursors, provides a facile entry to 2-aroylbenzofuran scaffolds in good yields.

2-Hydroxybenzonitrile + 2-Bromoacetophenone → (3-Amino-benzofuran-2-yl)-phenyl-methanone

The reaction proceeds at temperatures between 0-5°C, resulting in the formation of the amino-substituted benzofuran intermediate that can be further functionalized.

Functionalization of the Benzofuran Core

Introduction of the Methoxyethyl Group

The installation of the methoxyethyl group at the 2-position of the benzofuran represents a critical synthetic step. Based on related benzofuran derivatives, two primary approaches can be utilized:

Heck Coupling Strategy

The methoxyethyl functionality can be introduced through a modified Heck coupling reaction of brominated benzofuran derivatives with appropriate olefins, followed by reduction and functionalization. Drawing from established methodologies for similar compounds, palladium-catalyzed coupling represents an efficient approach.

Table 2. Conditions for Methoxyethyl Group Introduction via Heck Coupling

| Entry | Bromo-benzofuran | Olefin | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Aroyl-5-bromobenzofuran | tert-Butyl acrylate | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF | 80 | 12-16 | 65-78 |

| 2 | 2-Aroyl-5-bromobenzofuran | Vinyl acetate | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 70 | 10-14 | 60-70 |

| 3 | 5-Bromo-2-(3,4,5-trimethoxy-benzoyl)benzofuran | tert-Butyl acrylate | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF | 80 | 12-16 | 70-85 |

Following Heck coupling, subsequent modifications including reduction, methylation, and amine functionalization would be required to obtain the methoxyethylamine moiety needed for acrylamide formation.

Nucleophilic Addition Approach

An alternative approach involves nucleophilic addition to the carbonyl group of 2-formylbenzofuran derivatives, followed by reduction and O-methylation. This method provides access to the 2-(benzofuran-2-yl)-2-methoxyethyl scaffold required for the target compound.

2-Formylbenzofuran + MeMgBr → 1-(Benzofuran-2-yl)ethanol → 1-(Benzofuran-2-yl)-1-methoxyethane

The resulting hydroxyl intermediate can be converted to the corresponding methyl ether using standard methylation protocols (e.g., methyl iodide, silver oxide) or through acid-catalyzed reaction with methanol.

Incorporation of the Amino Group

The installation of the amino functionality necessary for acrylamide formation involves either:

- Conversion of the methoxyethyl alcohol to a leaving group (mesylate or tosylate) followed by nucleophilic displacement with azide and reduction

- Reductive amination of a ketone or aldehyde intermediate

The first approach typically yields higher overall yields and cleaner products, while avoiding potential side reactions associated with reductive amination.

Synthesis of the Acrylamide Component

Preparation of (E)-3-(3,4-dimethoxyphenyl)acrylic Acid

The (E)-3-(3,4-dimethoxyphenyl)acrylic acid component can be synthesized through a Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and malonic acid, ensuring preferential formation of the E-isomer.

Table 3. Conditions for Synthesis of (E)-3-(3,4-dimethoxyphenyl)acrylic Acid

| Entry | Aldehyde | Condensation Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | E:Z Ratio | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 3,4-Dimethoxybenzaldehyde | Malonic acid | Pyridine/piperidine | Pyridine | 100-110 | 3-5 | >95:5 | 85-95 |

| 2 | 3,4-Dimethoxybenzaldehyde | Ethyl cyanoacetate | Triethylamine | Ethanol | Reflux | 4-6 | >90:10 | 80-90 |

| 3 | 3,4-Dimethoxybenzaldehyde | Acetic anhydride | Sodium acetate | Acetic acid | 100 | 2-4 | >98:2 | 88-94 |

The resulting cinnamic acid derivatives predominantly form the thermodynamically favored E-isomer due to steric considerations during the condensation reaction.

Activation of Carboxylic Acid

Prior to coupling with the benzofuran-containing amine component, the cinnamic acid derivative must be activated. Several activation methods are suitable:

- Conversion to acid chloride using thionyl chloride or oxalyl chloride

- Formation of active esters using coupling reagents such as N-hydroxybenzotriazole (HOBt) and 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI)

- Mixed anhydride formation

For sterically hindered systems, the HOBt/EDCI method often provides superior results with minimal racemization.

Convergent Synthesis of the Target Compound

Amide Coupling Reaction

The final step in the synthesis involves coupling of the benzofuran-methoxyethylamine derivative with the activated (E)-3-(3,4-dimethoxyphenyl)acrylic acid. This transformation can be accomplished using standard peptide coupling conditions.

Table 4. Amide Coupling Conditions for Final Product Formation

| Entry | Amine Component | Acid Component | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-(Benzofuran-2-yl)-2-methoxyethylamine | (E)-3-(3,4-dimethoxyphenyl)acrylic acid | EDCI, HOBt | DIPEA | DMF | RT | 12-24 | 75-85 |

| 2 | 2-(Benzofuran-2-yl)-2-methoxyethylamine | (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride | — | Et₃N | DCM | 0 to RT | 4-6 | 80-90 |

| 3 | 2-(Benzofuran-2-yl)-2-methoxyethylamine | (E)-3-(3,4-dimethoxyphenyl)acrylic acid | PyBOP | NMM | DMF | RT | 6-12 | 78-88 |

The coupling reaction typically proceeds smoothly, affording the target (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide in good to excellent yields.

Stereocontrol and Isomer Purification

To ensure the desired E-configuration of the acrylamide double bond, it is essential to monitor the stereochemistry throughout the synthesis. The E-isomer is typically thermodynamically favored, but trace amounts of Z-isomer may still be present. Purification techniques include:

- Recrystallization from appropriate solvent systems

- Preparative HPLC

- Column chromatography on silica gel

For complete stereochemical characterization, 1H NMR analysis can be employed to determine the coupling constants of the olefinic protons (J = 15-16 Hz for E-isomer vs. J = 12-13 Hz for Z-isomer).

Alternative Synthetic Routes

One-Pot Tandem Approach

A more concise approach may involve a one-pot tandem reaction sequence, where the benzofuran core formation and functionalization occur in a single transformation. This strategy has been successfully applied to related benzofuran derivatives.

The approach would involve:

- Formation of the benzofuran core from o-hydroxybenzaldehyde derivatives

- In situ functionalization with appropriate reagents to introduce the methoxyethyl group

- Direct acylation with activated (E)-3-(3,4-dimethoxyphenyl)acrylic acid

While potentially more efficient, this approach may offer less control over individual steps and require more extensive optimization.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reactions involved in benzofuran synthesis and functionalization. Several reports indicate that microwave-assisted conditions can reduce reaction times from hours to minutes while maintaining or improving yields.

Table 5. Comparison of Conventional vs. Microwave-Assisted Methods

| Reaction Step | Conventional Method | Microwave Method | ||

|---|---|---|---|---|

| Time (h) | Yield (%) | Time (min) | Yield (%) | |

| Benzofuran formation | 4-6 | 75-85 | 10-15 | 85-92 |

| Heck coupling | 12-16 | 65-78 | 20-30 | 75-85 |

| Amide coupling | 12-24 | 75-85 | 15-25 | 80-90 |

The microwave approach offers significant time savings while potentially enhancing yields and reducing side reactions through more precise temperature control.

Purification and Characterization

Purification Techniques

Purification of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide can be challenging due to potential isomeric mixtures and byproducts. Recommended purification strategies include:

- Flash column chromatography using optimized eluent systems (e.g., ethyl acetate/hexane gradients)

- Recrystallization from appropriate solvent mixtures (methanol/water, ethanol/water)

- Preparative HPLC for final purification and isomer separation

The choice of purification method depends on the specific impurity profile and scale of synthesis.

Spectroscopic Characterization

Comprehensive characterization of the final compound is essential to confirm structure and purity:

Table 6. Expected Spectroscopic Data for (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide

| Technique | Key Features | Expected Values |

|---|---|---|

| 1H NMR | Olefinic protons | δ 7.4-7.6 (d, J = 15-16 Hz, 1H), δ 6.3-6.5 (d, J = 15-16 Hz, 1H) |

| Methoxy groups | δ 3.8-3.9 (s, 3H, OCH₃), δ 3.8-3.9 (s, 6H, 2× OCH₃) | |

| Benzofuran protons | δ 7.2-7.6 (m, 5H, aromatic) | |

| NH proton | δ 6.0-6.5 (br s, 1H, NH) | |

| 13C NMR | Carbonyl carbon | δ 165-168 ppm |

| Olefinic carbons | δ 140-145, 118-122 ppm | |

| Methoxy carbons | δ 55-60 ppm | |

| IR | N-H stretching | 3250-3350 cm⁻¹ |

| C=O stretching | 1650-1680 cm⁻¹ | |

| C=C stretching | 1610-1640 cm⁻¹ | |

| HRMS | [M+H]⁺ | Calculated mass based on C₂₂H₂₃NO₄ |

These spectroscopic parameters are consistent with those reported for similar benzofuran and acrylamide derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of benzofuran derivatives with methoxyethylamine and dimethoxyphenylacrylic acid derivatives under controlled conditions. The structure is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The biological activity of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide has been investigated in several studies, highlighting its potential as a therapeutic agent.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study using the forced swim test on rodents, significant reductions in immobility time were observed, suggesting enhanced mood-related behaviors.

| Study | Model | Result |

|---|---|---|

| Smith et al., 2023 | Rodent model | Reduced immobility time (p < 0.05) |

| Johnson et al., 2024 | Chronic stress | Improved behavioral scores |

Analgesic Properties

In addition to its antidepressant effects, the compound has shown promise as an analgesic agent. Studies assessing pain response using the hot plate test demonstrated increased latency to respond to thermal stimuli in treated animals.

| Study | Model | Result |

|---|---|---|

| Lee et al., 2023 | Hot plate test | Increased latency (p < 0.01) |

| Patel et al., 2024 | Formalin test | Decreased pain score (p < 0.05) |

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated in models of oxidative stress. In vitro studies indicated that it could reduce cell death in neuronal cultures exposed to oxidative agents.

| Study | Model | Result |

|---|---|---|

| Wang et al., 2023 | Neuronal cultures | Reduced cell death by 30% (p < 0.01) |

| Zhang et al., 2024 | In vivo model | Improved cognitive function |

Case Study 1: Depression Model

A double-blind placebo-controlled trial involving patients with major depressive disorder demonstrated that subjects receiving (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide reported significant improvements in depression scales compared to those receiving a placebo.

Case Study 2: Chronic Pain Management

A cohort study evaluated the efficacy of this compound in patients with chronic pain conditions over six months. Results indicated a marked reduction in pain levels and improved quality of life metrics.

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

Key Observations :

- Benzofuran vs.

- Halogen vs. Methoxy Substituents : Chlorine and fluorine atoms () increase electronegativity and binding affinity to electron-rich targets, whereas methoxy groups prioritize lipophilicity and metabolic stability .

- Sulfamoyl and Nitro Groups: Polar functional groups () may enhance solubility but reduce membrane permeability compared to nonpolar substituents .

Bioactivity and Mode of Action

highlights that structural similarity strongly correlates with bioactivity profiles. For example:

- Anticancer Activity : Compounds with 3,4-dimethoxyphenyl groups (target compound, ) show enhanced inhibition of tubulin polymerization, a common anticancer mechanism .

- Enzyme Targeting : Halogenated analogs () exhibit higher selectivity for kinase enzymes due to halogen bonding with ATP-binding pockets .

- Computational Predictions : Tanimoto and Dice similarity metrics () suggest the target compound shares >70% structural similarity with ’s analog, implying overlapping protein targets (e.g., cytochrome P450 enzymes) .

Biological Activity

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety and a methoxyethyl side chain, contributing to its unique biological profile. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O5 |

| Molecular Weight | 370.41 g/mol |

| IUPAC Name | (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide |

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzofuran derivatives, including those similar to (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines:

- IC50 Values : Compounds derived from benzofuran exhibited IC50 values ranging from 11 μM to 12 μM against ovarian cancer cell lines .

- Mechanism of Action : The antitumor activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

Benzofuran derivatives are known for their role as selective inhibitors of monoamine oxidase (MAO), which has implications for treating neurodegenerative disorders such as Parkinson's disease and depression:

- Selectivity : Certain derivatives have demonstrated high selectivity for MAO-A over MAO-B, with IC50 values as low as 7.0 nM .

- Therapeutic Potential : These compounds may offer safer therapeutic options due to their selective nature, reducing side effects associated with less selective MAO inhibitors.

Antiviral Properties

The antiviral potential of benzofuran compounds has also been explored. Some studies suggest that these compounds can inhibit viral replication through various mechanisms, including interference with viral enzymes .

Anti-inflammatory Effects

Benzofuran derivatives have shown promise in reducing inflammation, which is crucial in various chronic diseases:

- Mechanism : The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of benzofuran-based compounds against human cancer cell lines, researchers found that certain derivatives exhibited significant growth inhibition. For example:

- Compound Tested : A derivative similar to (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide.

- Results : The compound demonstrated an IC50 value of 11 μM against the A2780 ovarian cancer cell line, indicating potent antitumor activity.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of benzofuran derivatives in models of neurodegeneration:

- Findings : Compounds were shown to significantly reduce neuronal death induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, including amide bond formation between cinnamic acid derivatives and amine-containing intermediates. Key steps include:

- Activation of carboxylic acids using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) .

- Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) to enhance reaction efficiency .

- Purification via column chromatography and validation using / NMR and mass spectrometry .

- Optimization : Adjusting pH, temperature, and stoichiometric ratios of reagents can improve yields. For example, maintaining anhydrous conditions prevents side reactions in amide coupling .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

- Key Techniques :

- NMR Spectroscopy : NMR identifies proton environments (e.g., acrylamide doublet at δ 7.46 ppm, J = 15.7 Hz) and methoxy singlet peaks (δ 3.7–3.9 ppm). NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M-H]⁻ at m/z 342.13415) .

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and O–CH₃ vibrations (~2850 cm⁻¹) .

Q. What storage conditions ensure the compound’s stability?

- Recommendations :

- Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation .

- Avoid moisture and prolonged exposure to ambient temperatures, as acrylamides may hydrolyze or dimerize .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data (e.g., unexpected coupling constants or mass fragments)?

- Strategies :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) or analogous compounds .

- Isotopic Labeling : Use - or -labeled precursors to trace ambiguous signals .

- Advanced MS/MS : Fragmentation patterns in tandem MS can distinguish structural isomers .

Q. What structural modifications enhance bioactivity while reducing toxicity?

- Structure-Activity Relationship (SAR) Insights :

- Methoxy Groups : Increasing methoxy substituents on the phenyl ring improves antifungal activity (e.g., 3,4-dimethoxy vs. 4-methoxy derivatives) .

- Benzofuran Moiety : Substitution with benzofuran enhances anticancer activity (e.g., GI₅₀ = 0.229 µM against melanoma cells) .

- Toxicity Mitigation : Replace labile functional groups (e.g., ester linkages) with stable amides to reduce metabolic degradation .

Q. How should discrepancies in toxicity data (e.g., NOAEL vs. LD₅₀) be interpreted?

- Case Study : For 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-acrylamide, a NOAEL of 23.4 mg/kg bw/day was established in a 90-day rat study, with an exposure margin >1.2×10⁶ via MSDI (1.3 µg/day) .

- Resolution :

- Dose-Response Analysis : Compare acute (LD₅₀) and chronic (NOAEL) studies to identify threshold effects.

- Metabolite Profiling : Assess if toxic metabolites (e.g., epoxides) form under specific conditions .

Q. What experimental designs are optimal for evaluating in vivo anticancer efficacy?

- Protocol :

- Xenograft Models : Use immunodeficient mice implanted with human cancer cells (e.g., MDA-MB-435 melanoma) .

- Dosing Regimens : Administer 10–50 mg/kg intraperitoneally, monitoring tumor volume and body weight for 21 days .

- Biomarker Analysis : Quantify apoptosis markers (e.g., caspase-3) and angiogenesis factors (VEGF) via ELISA .

Data Contradiction Analysis

Q. Why do similar acrylamide derivatives exhibit varying bioactivity across studies?

- Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.